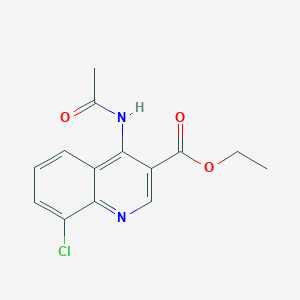

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate

Description

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate is a quinoline derivative characterized by an acetamido (-NHCOCH₃) group at position 4 and a chlorine atom at position 8 of the quinoline scaffold. The ethyl ester at position 3 enhances its lipophilicity, influencing solubility and bioavailability. The acetamido group introduces hydrogen-bonding capacity, which may enhance interactions with biological targets, while the chlorine atom contributes to electronic effects and steric bulk.

Properties

Molecular Formula |

C14H13ClN2O3 |

|---|---|

Molecular Weight |

292.72 g/mol |

IUPAC Name |

ethyl 4-acetamido-8-chloroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H13ClN2O3/c1-3-20-14(19)10-7-16-13-9(5-4-6-11(13)15)12(10)17-8(2)18/h4-7H,3H2,1-2H3,(H,16,17,18) |

InChI Key |

QOWWTDMFORNHTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC(=O)C)C=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetamido-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the base-catalyzed Friedlander condensation of o-aminobenzophenones and diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . The final step involves the acetamidation of the chloroquinoline derivative to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, altering the oxidation state of the compound.

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Research indicates that this compound shows promising antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Antimalarial Activity

The compound has been investigated for its potential as an antimalarial agent. Studies demonstrate efficacy against Plasmodium falciparum, the parasite responsible for malaria. Its action may involve intercalation into DNA, disrupting replication processes .

Anticancer Potential

This compound has shown potential as an anticancer agent. It may inhibit cell proliferation by interacting with DNA and blocking critical enzymes involved in cancer cell metabolism .

Case Studies

- Antimalarial Efficacy Study : A study evaluated the effectiveness of this compound against chloroquine-resistant strains of P. falciparum. Results indicated that the compound exhibited sub-micromolar EC50 values against resistant strains, suggesting potential as a novel treatment option .

- Anticancer Research : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines with minimal toxicity to normal cells. This selectivity underscores its potential as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 4-acetamido-8-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analysis:

Substituent Effects on Reactivity and Stability The nitro group in ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) is strongly electron-withdrawing, which may increase susceptibility to reduction or nucleophilic substitution. This contrasts with the chloro substituent in the target compound, which offers greater stability . However, iodine’s larger atomic radius may lead to steric hindrance .

Solubility and Bioavailability The hydroxy group in ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) improves aqueous solubility, making it more suitable for formulations requiring polar solvents. In contrast, the acetamido group in the target compound balances hydrophilicity and lipophilicity, favoring membrane permeability .

Pharmacological Potential Amino and cyano groups (CAS 1257849-91-4) are common in bioactive molecules, suggesting ethyl 4-amino-8-cyanoquinoline-3-carboxylate could serve as a scaffold for kinase inhibitors or antimicrobial agents .

Synthetic Considerations

- Introducing substituents at position 4 often requires selective functionalization. For example, the acetamido group in the target compound might be synthesized via acetylation of an intermediate amine, whereas nitro or iodo groups may involve electrophilic substitution or metal-catalyzed coupling .

Biological Activity

Ethyl 4-acetamido-8-chloroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an antibacterial, antimalarial, and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 264.66 g/mol. The structural features include:

- Acetamido group : Enhances solubility and biological activity.

- Chloro substituent : Contributes to its interaction with biological targets.

- Carboxylate moiety : Involved in hydrogen bonding with biomolecules.

The primary mechanism of action for this compound involves intercalation into DNA , which disrupts replication processes. This intercalation leads to cell death by inhibiting DNA synthesis and transcription. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, enhancing its antibacterial and antimalarial effects.

Antibacterial Activity

Research indicates that this compound exhibits strong antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Its ability to disrupt bacterial DNA replication is a key factor in its efficacy as an antibacterial agent .

Antimalarial Activity

This compound has shown promising results in inhibiting the growth of malaria parasites. The compound's mechanism involves disrupting the replication of the parasite's DNA, similar to its action against bacterial DNA.

Anticancer Properties

Studies have highlighted the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cells through mechanisms such as:

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

In a study evaluating the anticancer effects of related quinolone derivatives, it was found that exposure to these compounds led to significant changes in cell cycle regulation and apoptosis pathways. The study reported that treatment with this compound resulted in:

Q & A

Q. Methodological Answer :

- Spectroscopy :

- Crystallography :

- Purity Analysis : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) .

Basic: What are the key structure-activity relationship (SAR) insights for analogs of this compound?

Methodological Answer :

SAR studies focus on substituent effects at positions 4, 6, and 7. For example:

| Analog | Substituents | Biological Activity | Reference |

|---|---|---|---|

| Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate | Cl (C4), OMe (C6, C8) | Enhanced antibacterial potency | |

| Ethyl 5,8-difluoroquinoline-3-carboxylate | F (C5, C8) | Improved kinase inhibition selectivity | |

| Key Findings : |

- Electron-withdrawing groups (Cl, F) at C8 increase metabolic stability.

- Methoxy groups at C6/C8 improve solubility but may reduce membrane permeability .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer :

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds (e.g., staurosporine for IC₅₀ normalization) .

- Data Normalization : Express activity as % inhibition relative to positive/negative controls.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets, accounting for variables like incubation time and compound concentration .

Example : Discrepancies in MIC values against S. aureus may stem from differences in broth microdilution protocols (CLSI vs. EUCAST guidelines).

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Validate poses with MD simulations (GROMACS) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at C4-acetamido) using Schrödinger’s Phase .

- QSAR Models : Train regression models on datasets (e.g., ChEMBL) using descriptors like LogP, polar surface area, and topological torsion .

Advanced: How can crystallographic data improve the design of derivatives with enhanced solubility?

Q. Methodological Answer :

- Crystal Packing Analysis : Use Mercury CSD to identify solvent-accessible voids and hydrogen-bond donors/acceptors. Derivatives with disrupted π-π stacking (e.g., adding polar groups at C6) often exhibit higher aqueous solubility .

- Polymorph Screening : Explore co-crystallization with PEG or cyclodextrins to stabilize high-solubility forms .

Case Study : Introducing a 6-methoxy group in Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate increased solubility by 3-fold without compromising activity .

Advanced: What experimental designs validate the compound’s mechanism of action in complex biological systems?

Q. Methodological Answer :

- Kinetic Studies : Measure time-dependent inhibition using stopped-flow spectrophotometry.

- Pull-Down Assays : Immobilize target proteins (e.g., kinases) on NHS-activated sepharose, incubate with the compound, and analyze bound fractions via Western blot .

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.